molecular formula C17H14O2 B15210846 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone CAS No. 113311-63-0

2-(5-Methylbenzofuran-3-yl)-1-phenylethanone

Cat. No.: B15210846
CAS No.: 113311-63-0
M. Wt: 250.29 g/mol
InChI Key: SLVWXTYNTYMWFO-UHFFFAOYSA-N
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Description

2-(5-Methylbenzofuran-3-yl)-1-phenylethanone is a ketone derivative featuring a benzofuran moiety substituted with a methyl group at the 5-position and a phenylacetyl group at the 3-position. Benzofuran derivatives are known for their biological activities, including antifungal, antimicrobial, and neuroprotective properties . The methyl group on the benzofuran ring likely enhances lipophilicity and influences electronic properties, which can modulate binding interactions with biological targets .

Properties

CAS No.

113311-63-0

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-1-phenylethanone

InChI

InChI=1S/C17H14O2/c1-12-7-8-17-15(9-12)14(11-19-17)10-16(18)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3

InChI Key

SLVWXTYNTYMWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylbenzofuran-3-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Methylbenzofuran-3-yl)-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The phenylethanone group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3) Structure: Features a bromo substituent at the 5-position and a methyl group at the 3-position on the benzofuran ring. Applications: Used in organic synthesis for constructing complex heterocycles .

2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone Structure: Combines a benzofuran ring with a triazole-thioether group. Properties: The triazole moiety enables hydrogen bonding, while the thioether improves solubility.

Phenylethanone Derivatives with Heterocyclic Substituents

2-(1H-Imidazol-1-yl)-1-phenylethanone Synthesis: Prepared via nucleophilic substitution between bromoacetophenone and imidazole . Activity: Exhibits potent antifungal activity against C. albicans (MIC: 10 µg/mL) but weaker effects on A. niger. The imidazole ring facilitates coordination to fungal cytochrome P450 enzymes . Comparison: Replacing imidazole with 5-methylbenzofuran may alter target specificity due to differences in electronic and steric profiles.

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Structure: Incorporates a benzothiazole-thioether group. Applications: Serves as a precursor for Michael and Knoevenagel reactions. The benzothiazole moiety enhances stability in acidic conditions compared to benzofuran derivatives .

2-(4-Chlorophenylsulfonyl)-1-phenylethanone Activity: Shows efficacy against Candida spp., attributed to the electron-withdrawing sulfonyl group, which increases electrophilicity and reactivity with microbial proteins .

Neuroprotective and Pharmacologically Active Derivatives

The piperidine and hydroxy groups contribute to its high affinity . Comparison: The absence of a benzofuran ring in this compound limits π-π stacking interactions compared to 2-(5-methylbenzofuran-3-yl)-1-phenylethanone.

Data Tables

Table 1: Antifungal Activity of Selected Phenylethanone Derivatives

Compound Target Microbe MIC (µg/mL) Reference
2-(1H-Imidazol-1-yl)-1-phenylethanone C. albicans 10
2-(4-Chlorophenylsulfonyl)-1-phenylethanone C. albicans 2.08
(5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone N/A (structural analog) N/A

Q & A

Basic: What are the common synthetic routes for 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging benzofuran and acetophenone derivatives. A general approach includes:

  • Friedel-Crafts acylation : Introducing the ethanone group via reaction of benzofuran derivatives with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃.
  • Substitution reactions : Installing the 5-methyl group on the benzofuran core through directed metalation or cross-coupling strategies. For example, Suzuki-Miyaura coupling could be employed for aryl-methyl bond formation.
  • Purification : Column chromatography (e.g., using CH₂Cl₂/hexane gradients) and recrystallization (e.g., from methanol) are standard for isolating high-purity products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹³C NMR : Assigns carbons in the benzofuran ring (δ ~110–160 ppm), methyl groups (δ ~20–30 ppm), and ketone carbonyl (δ ~190–210 ppm). For example, acetophenone derivatives show carbonyl signals at δ ~200 ppm .
  • IR spectroscopy : Confirms the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass measurement (e.g., using EI or ESI sources) .

Advanced: How can contradictions in reaction yields between synthetic methods be resolved?

Answer:
Yield discrepancies often arise from:

  • Reaction optimization : Temperature (e.g., 0°C vs. reflux) and solvent polarity (e.g., CH₂Cl₂ vs. methanol) significantly impact kinetics. Systematic screening via Design of Experiments (DoE) is recommended.
  • Purification protocols : Column chromatography (e.g., Hex/AcOEt gradients) versus recrystallization can alter yields due to differential solubility of byproducts. For example, reports 40–48% yields using recrystallization, while achieves 69% with optimized chromatography .
  • Catalyst loading : Enantioselective syntheses (e.g., spiroborate ester catalysts) may require precise stoichiometry to minimize side reactions .

Advanced: How to design stereoselective syntheses for chiral derivatives of this compound?

Answer:
Strategies include:

  • Chiral auxiliaries : Use enantiopure intermediates (e.g., (R)- or (S)-configured dioxolane derivatives) to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., spiroborate esters) for ketone reductions or cross-metathesis reactions. demonstrates enantioselective olefin cross-metathesis with >90% ee .
  • Crystallographic validation : Refine crystal structures using SHELXL (for small molecules) to confirm stereochemistry .

Advanced: What computational methods are used to study the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., radical formation) and optimizes transition states. applies DFT to analyze radical/anionic intermediates in benzimidazole derivatives .
  • IR spectroscopy simulations : Compare experimental IR peaks (e.g., C=O stretches) with computed spectra to validate electronic structures .
  • Molecular docking : For bioactive derivatives, assess interactions with target proteins (e.g., enzymes) using software like AutoDock .

Advanced: How does the 5-methyl group influence the compound’s reactivity in heterocyclic synthesis?

Answer:

  • Steric effects : The methyl group at position 5 hinders electrophilic substitution at adjacent positions, directing reactions to the 2- or 3-positions of the benzofuran ring.
  • Electronic effects : Methyl acts as a weak electron-donating group, stabilizing intermediates in nucleophilic additions (e.g., thiazepine formation, as in ) .
  • Thermal stability : Methyl-substituted benzofurans show higher decomposition temperatures (confirmed via TGA), impacting reaction conditions .

Advanced: What crystallographic tools are recommended for resolving its crystal structure?

Answer:

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. highlights its robustness for small-molecule crystallography .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) .
  • WinGX : A graphical interface for data integration, particularly useful for twinned crystals or high-resolution datasets .

Advanced: How to address discrepancies in elemental analysis data?

Answer:

  • Replicate experiments : Confirm purity via HPLC (e.g., C18 columns with MeOH/H₂O mobile phases) before analysis.
  • Combustion analysis : Use microanalyzers (e.g., CHNS-O) to cross-validate carbon/hydrogen percentages. reports <0.5% deviation in calculated vs. found values .
  • Byproduct identification : LC-MS or GC-MS can detect impurities (e.g., unreacted starting materials) skewing elemental data .

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